4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid

Bioisosterism Molecular Geometry Drug Design

Integrate a geometrically precise and metabolically robust building block directly into your Fmoc/tBu SPPS workflow. This cubane amino acid, CAS 2386966-25-0, is a validated 1,4-substituted benzene bioisostere (2.72 Å vs. 2.79 Å diagonal) for replacing metabolically labile para-phenylalanine residues. Its pre-installed Fmoc group eliminates additional protection steps, boosting synthetic yield efficiency by 5–30%. The strained cubane core provides a ~9 kcal mol⁻¹ higher C–H BDE, imparting superior resistance to CYP-mediated oxidation over standard aromatic systems. Procure this high-purity Fmoc-cubane building block for direct automated SPPS integration and streamlined constrained peptide library synthesis.

Molecular Formula C25H21NO4
Molecular Weight 399.446
CAS No. 2386966-25-0
Cat. No. B2492105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid
CAS2386966-25-0
Molecular FormulaC25H21NO4
Molecular Weight399.446
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC45C6C7C4C8C5C6C78C(=O)O
InChIInChI=1S/C25H21NO4/c27-22(28)25-19-16-20(25)18-21(25)17(19)24(16,18)10-26-23(29)30-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-21H,9-10H2,(H,26,29)(H,27,28)
InChIKeyAAMIRHWCDXGSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid (CAS 2386966-25-0): Baseline Identity and Structural Class


4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid (CAS 2386966-25-0) is a conformationally constrained, strained‐cage amino acid building block. It features an Fmoc‐protected aminomethyl group at the 1‐position and a free carboxylic acid at the 4‐position of the cubane scaffold [1]. The cubane core is a validated benzene bioisostere [2], providing a rigid, three‐dimensional framework that precisely matches the 1,4‐substituent geometry of para‐substituted benzene rings. The Fmoc group enables orthogonal deprotection under mild basic conditions, making the compound directly compatible with standard Fmoc/tBu solid‐phase peptide synthesis (SPPS) protocols . This building block is designed for the incorporation of a sterically demanding, metabolically stable cubane moiety into peptide sequences and peptidomimetics for drug discovery.

Why Benzene, BCP, or Non‑Fmoc Cubane Analogs Cannot Substitute for 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid


Cubane, bicyclo[1.1.1]pentane (BCP), and benzene-based building blocks exhibit quantifiably different 1,4‑substituent geometry, C–H bond strength, and SPPS compatibility. Cubane provides the closest geometric match to a para‑substituted benzene ring (cubane diagonal width 2.72 Å vs. benzene 2.79 Å), while BCP deviates further [1]. The cubane C–H bond dissociation energy is ~9 kcal mol⁻¹ higher than that of a typical primary C–H bond, imparting superior metabolic stability that cannot be replicated by benzene or BCP analogs [2][3]. Furthermore, non‑Fmoc cubane carboxylic acids (e.g., cubane‑1‑carboxylic acid, CAS 53578‑15‑7) lack the base‑labile protecting group required for direct incorporation in Fmoc/tBu SPPS, necessitating additional synthetic steps that reduce overall yield and increase procurement complexity . These fundamental differences mean that generic substitution is scientifically unjustified when the objective is to retain precise bioisosteric geometry, maximize metabolic stability, and maintain seamless SPPS integration.

Quantitative Differentiation Evidence for 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid Against Closest Analogs


1,4‑Substituent Geometry: Cubane vs. Benzene and Bicyclo[1.1.1]pentane

The 1,4‑disubstitution pattern on the cubane scaffold of 4-[(9H‑fluoren‑9‑ylmethoxycarbonylamino)methyl]cubane‑1‑carboxylic acid presents a diagonal width of 2.72 Å, compared to 2.79 Å for para‑substituted benzene. This ~2.5% difference represents the closest geometric match among all saturated benzene bioisosteres, significantly outperforming bicyclo[1.1.1]pentane (BCP), whose substituent exit vectors deviate more substantially from the benzene reference [1]. The near‑identical substituent orientation preserves the spatial recognition elements critical for target binding when replacing a para‑substituted phenyl ring [2].

Bioisosterism Molecular Geometry Drug Design

Predicted Metabolic Stability: Cubane C–H Bond Dissociation Energy vs. Primary C–H Bonds

Experimental determination places the C–H bond dissociation energy (BDE) of the cubane core at approximately 105 kcal mol⁻¹, which is 5–9 kcal mol⁻¹ higher than that of a typical primary aliphatic C–H bond (~96 kcal mol⁻¹) [1]. This elevated BDE is a direct consequence of the high ring strain in the cubane lattice and translates into reduced susceptibility to cytochrome P450‑mediated oxidative metabolism when the cubane moiety is incorporated into a drug candidate. In contrast, benzene C–H bonds (BDE ~113 kcal mol⁻¹) are stronger but the aromatic ring itself is prone to arene oxide formation; BCP C–H bonds, while also strengthened by ring strain, have not been experimentally demonstrated to match the metabolic inertness profile of cubane in direct comparative studies [2].

Metabolic Stability C–H Bond Strength Pharmacokinetics

SPPS Enabling Synthetic Utility: Fmoc‑Protected Cubane Amino Acid vs. Non‑Fmoc Cubane Carboxylic Acids

4-[(9H‑Fluoren‑9‑ylmethoxycarbonylamino)methyl]cubane‑1‑carboxylic acid carries a base‑labile Fmoc protecting group that is quantitatively removed under standard SPPS conditions (20% piperidine in DMF), enabling direct, stepwise incorporation into growing peptide chains without additional protection/deprotection steps . In contrast, the closest non‑Fmoc analog, 4‑(aminomethyl)cubane‑1‑carboxylic acid (CAS 34132‑07‑5), requires a separate Fmoc installation step prior to SPPS use, adding at least one synthetic transformation and associated yield loss. The target compound is supplied at 90% purity and is commercially available from Enamine (EN300‑7431073) at quantities from 100 mg to 2.5 g, priced at $872–$4,932, reflecting the value of the pre‑installed Fmoc group [1].

Solid‑Phase Peptide Synthesis Fmoc Chemistry Building Block Utility

Bioisosteric Bioactivity Validation: Cubane vs. Benzene in Five Drug/Agrochemical Templates

A landmark study validated Eaton's hypothesis by synthesizing cubane analogs of five clinically used or agrochemical compounds containing a para‑substituted benzene ring. Of the five cubane‑benzene pairs, two cubane analogues exhibited increased bioactivity relative to their benzene counterparts, two displayed equal bioactivity, and one showed partial efficacy [1]. This 4/5 success rate for maintaining or improving bioactivity provides a quantifiable class‑level precedent that cubane‑based building blocks, including 4‑[(9H‑fluoren‑9‑ylmethoxycarbonylamino)methyl]cubane‑1‑carboxylic acid, can serve as viable replacements for para‑substituted phenyl amino acids in bioactive peptide sequences. A follow‑up study extended this paradigm to benznidazole (antiparasitic) and tamibarotene (anticancer), confirming cubane maintained bioisosterism in the former [2].

Bioisosterism Structure–Activity Relationship Lead Optimization

Conformational Rigidity: Cubane vs. Benzene Ring Dihedral Flexibility

Molecular dynamics simulations supported by crystallographic data demonstrate that the cubane ring system is more rigid than benzene with respect to dihedral ring deformations. While substituents around the ring behave with similar conformational behavior in both cubane and benzene, the cubane core itself resists puckering distortions that are accessible to the benzene ring [1]. This enhanced core rigidity translates into a more constrained presentation of the Fmoc‑aminomethyl and carboxylic acid substituents in 4‑[(9H‑fluoren‑9‑ylmethoxycarbonylamino)methyl]cubane‑1‑carboxylic acid, which can reduce entropic penalties upon target binding and improve binding affinity in conformationally sensitive targets. BCP was also found to be more rigid than benzene, but the study notes that the difference in rigidity between cubane and BCP may not be statistically significant [1].

Conformational Rigidity Molecular Dynamics Scaffold Design

Physicochemical Property Profile: Computed XLogP3 and TPSA for Drug‑Likeness Assessment

The compound has a computed XLogP3 of 2.9 and a topological polar surface area (TPSA) of 75.6 Ų, with a molecular weight of 399.4 g mol⁻¹ [1]. These values place it within the drug‑like chemical space when the Fmoc group is considered a transient protecting group (the deprotected aminomethyl‑cubane‑carboxylic acid fragment has a significantly lower MW and LogP). For comparison, the non‑Fmoc analog 4‑(aminomethyl)cubane‑1‑carboxylic acid (MW 177.2; computed XLogP3 ~0.3) has a 4‑fold lower molecular weight and markedly lower lipophilicity, making it less suitable for direct incorporation into hydrophobic peptide sequences without additional derivatization. The Fmoc group also provides a UV chromophore (λₐᵦₛ ~265 nm) that facilitates HPLC monitoring during SPPS, a practical advantage not shared by non‑Fmoc analogs .

Physicochemical Properties Drug‑Likeness Lead Optimization

Optimal Application Scenarios for 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid Based on Quantitative Evidence


Replacement of para‑Substituted Phenylalanine in Peptide Lead Optimization

When a peptide lead compound contains a para‑substituted phenylalanine residue that contributes to target binding but also introduces metabolic liability (e.g., CYP‑mediated oxidation of the aromatic ring), 4‑[(9H‑fluoren‑9‑ylmethoxycarbonylamino)methyl]cubane‑1‑carboxylic acid can serve as a direct bioisosteric replacement. The cubane scaffold provides a diagonal width of 2.72 Å, deviating only ~2.5% from the benzene reference (2.79 Å), thereby preserving critical spatial recognition elements [1]. The 5–9 kcal mol⁻¹ higher C–H BDE of cubane (~105 kcal mol⁻¹) relative to primary aliphatic C–H bonds (~96 kcal mol⁻¹) predicts enhanced resistance to oxidative metabolism [2]. The 80% success rate for maintained or improved bioactivity in cubane‑for‑benzene replacement across validated drug templates further supports this strategy [3].

Conformationally Constrained Peptidomimetic Design for Rigid Binding Pockets

For biological targets with shallow, rigid binding pockets that demand precise spatial presentation of pharmacophoric elements, this building block offers enhanced core rigidity compared to benzene, as demonstrated by molecular dynamics simulations showing reduced dihedral ring flexibility in the cubane system [1]. The 1,4‑disubstitution pattern locks the Fmoc‑aminomethyl and carboxylic acid groups in a fixed orientation, reducing the entropic penalty upon target binding. The compound's direct SPPS compatibility via the pre‑installed Fmoc group eliminates the need for an additional protection step, streamlining the synthesis of constrained peptide libraries [2].

High‑Throughput Peptide Library Synthesis Requiring Orthogonal Protection

In automated SPPS platforms where orthogonal protection is mandatory, the pre‑installed Fmoc group on 4‑[(9H‑fluoren‑9‑ylmethoxycarbonylamino)methyl]cubane‑1‑carboxylic acid allows direct integration into standard Fmoc/tBu protocols without additional synthetic manipulation [1]. This saves at least one synthetic step relative to the non‑Fmoc analog 4‑(aminomethyl)cubane‑1‑carboxylic acid, which translates to an effective yield advantage of 5–30% per incorporation (based on typical Fmoc protection yields of 70–95%). The Fmoc chromophore (λₐᵦₛ ~265 nm) further enables real‑time UV monitoring of coupling and deprotection steps, a practical advantage for automated synthesizer workflows [2].

Metabolic Stability‑Driven Fragment Replacement in Drug Discovery

When in vitro microsomal stability assays reveal rapid oxidative metabolism at a para‑substituted phenyl position, this cubane building block offers a rational replacement strategy grounded in the experimentally determined C–H bond dissociation energy advantage (ΔBDE = +5–9 kcal mol⁻¹) [1]. The strained cubane C–H bonds are inherently more resistant to hydrogen‑atom abstraction by CYP enzymes, a property leveraged in the general access to cubanes as benzene bioisosteres framework [2]. The compound's XLogP3 of 2.9 and TPSA of 75.6 Ų maintain drug‑like physicochemical space, facilitating seamless integration into existing lead series without drastic changes in permeability or solubility profiles [3].

Quote Request

Request a Quote for 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.